2-[5-(3-Bromophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid
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Overview
Description
2-[5-(3-Bromophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a quinoline core substituted with a furan ring and a bromophenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Bromophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid typically involves multiple steps, including the formation of the furan ring, bromination, and coupling reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Bromophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furanones.
Reduction: Phenyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(3-Bromophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-Bromophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-Chlorophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid
- 2-[5-(3-Methylphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid
- 2-[5-(3-Nitrophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid
Uniqueness
2-[5-(3-Bromophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity
Properties
IUPAC Name |
2-[5-(3-bromophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrFNO3/c21-12-3-1-2-11(8-12)18-6-7-19(26-18)17-10-15(20(24)25)14-9-13(22)4-5-16(14)23-17/h1-10H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKDTWUZIWKKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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